Product packaging for 1-Benzyloxy-3-methyl-2-nitrobenzene(Cat. No.:CAS No. 61535-21-5)

1-Benzyloxy-3-methyl-2-nitrobenzene

Cat. No.: B1273338
CAS No.: 61535-21-5
M. Wt: 243.26 g/mol
InChI Key: ZUMJNYJMXBJJIC-UHFFFAOYSA-N
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Description

Contextual Significance in Modern Organic Synthesis and Materials Science

The primary significance of 1-benzyloxy-3-methyl-2-nitrobenzene in modern organic synthesis lies in its utility as a precursor for constructing elaborate organic molecules. Its functional groups are amenable to a variety of chemical transformations. For instance, the nitro group can be reduced to an amine, which is a common step in the synthesis of pharmaceuticals and other biologically active compounds. The benzyloxy group can serve as a protecting group for a phenol (B47542), which can be deprotected in a later synthetic step.

A notable application of this compound is its use as an intermediate in the multi-step preparation of 7-hydroxy-oxindole-3-acetic acid. chemicalbook.com Oxindole scaffolds are core structures in many pharmaceutically active compounds. The synthesis of such complex molecules often requires carefully designed starting materials like this compound to ensure correct regiochemistry and stereochemistry in the final product.

While direct applications in materials science are not extensively documented for this specific molecule, the broader class of nitro-containing aromatic compounds is of significant interest. For example, related compounds like nitrostyrenes are used in the synthesis of tetrasubstituted dihydrothiophenes, which are recognized for their potential in both medicinal chemistry and materials science. mdpi.com The presence of the nitro group can influence the electronic properties of molecules, making them candidates for nonlinear optical materials or as components in advanced polymers. The principles learned from the reactivity of this compound can thus inform the design of novel materials.

Historical Development and Evolution of Substituted Nitrobenzene (B124822) Chemistry

The chemistry of substituted nitrobenzenes is built upon foundational discoveries in organic chemistry. The parent compound, nitrobenzene, was first synthesized in 1834 by Eilhardt Mitscherlich, who treated benzene (B151609) with fuming nitric acid. britannica.com This discovery predated the structural elucidation of benzene, which was later proposed as a cyclic structure by August Kekulé in 1866 and further refined with the concept of resonance by Linus Pauling in 1931. britannica.com

The commercial production of nitrobenzene began in 1856, initially through batch processes involving the nitration of benzene with a mixture of nitric and sulfuric acids, known as "mixed acid". nih.gov Over time, these methods evolved into more efficient continuous processes, which remain fundamental to the chemical industry today. nih.gov

Early research into the reactivity of nitrobenzenes revealed that the nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and directs incoming substituents to the meta position. However, it activates the ring for nucleophilic aromatic substitution. A 1976 study by Kornblum et al. highlighted the synthetic utility of displacing the nitro group, demonstrating the long-standing interest in harnessing the unique reactivity of these compounds. acs.org The development of retrosynthetic analysis has allowed chemists to strategically plan the synthesis of complex substituted benzenes by considering the directing effects of various functional groups. khanacademy.org

Overview of Current Research Trajectories for Aryl Alkyl Ethers with Nitro Functionalities

Current research involving aryl alkyl ethers, including those with nitro groups, focuses on developing more efficient, selective, and environmentally benign synthetic methodologies. Traditional methods for ether synthesis, like the Williamson ether synthesis, are being supplemented or replaced by novel approaches. youtube.comyoutube.com

One major area of advancement is the use of photocatalysis. Researchers have developed methods for the highly selective functionalization of the C-H bonds in the alkyl groups of aryl alkyl ethers using acridinium-based photocatalysts under visible light. researchgate.net This allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds under mild conditions.

Furthermore, catalysis, particularly with transition metals, continues to be a fertile ground for innovation. Copper-catalyzed reactions, for instance, have been effectively used for S-arylation of thiols, a process that forms a carbon-sulfur bond with an aromatic ring. mdpi.com These types of catalytic systems are often tolerant of a wide range of functional groups, including nitro groups, which is crucial for the synthesis of complex molecules.

Biocatalysis is another emerging trend. The use of enzymes, such as lipases, to catalyze reactions like the cyclization of β-ketothioamides with β-nitrostyrenes demonstrates a move towards greener chemistry. mdpi.com These enzymatic methods can offer high yields and stereoselectivity under mild reaction conditions. The reduction of nitro compounds to amines remains a cornerstone transformation, with various methods available to achieve this conversion in the presence of other sensitive functional groups. vedantu.com

Summary of Selected Modern Research in Related Areas

Research Area Key Findings Relevance
Photocatalytic C-H Functionalization Acridinium catalysts enable selective functionalization of aryl alkyl ethers under visible light. researchgate.net Offers a modern, mild method for modifying ether structures.
Copper-Catalyzed S-Arylation Well-defined copper(I) complexes are efficient precatalysts for forming C-S bonds with aryl halides. mdpi.com Demonstrates advanced catalytic methods applicable to functionalized aromatics.

| Enzymatic Synthesis | Lipases can catalyze the synthesis of complex heterocyclic compounds like dihydrothiophenes from nitrostyrene (B7858105) precursors. mdpi.com | Highlights the trend towards environmentally friendly and highly selective biocatalysis in organic synthesis. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO3 B1273338 1-Benzyloxy-3-methyl-2-nitrobenzene CAS No. 61535-21-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-nitro-3-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-11-6-5-9-13(14(11)15(16)17)18-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMJNYJMXBJJIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391646
Record name 1-Benzyloxy-3-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61535-21-5
Record name 1-Benzyloxy-3-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthetic Methodologies and Chemical Transformations of 1 Benzyloxy 3 Methyl 2 Nitrobenzene

Established Synthetic Pathways for Substituted Nitrobenzenes and Aryl Benzyl (B1604629) Ethers

The synthesis of 1-benzyloxy-3-methyl-2-nitrobenzene can be approached through established methods for creating substituted nitrobenzenes and aryl benzyl ethers. These methods often involve either the introduction of a benzyloxy group onto a pre-existing nitro-substituted benzene (B151609) ring or the nitration of a benzyloxy-containing aromatic compound.

Regioselective Benzyloxylation of Substituted Nitrobenzenes

One common method for the synthesis of aryl benzyl ethers is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. wikipedia.org In the context of synthesizing this compound, this would typically involve the reaction of a deprotonated 3-methyl-2-nitrophenol (B1664609) with benzyl halide.

A specific example of this approach is the reaction of 3-(benzyloxy)-2-nitrophenol (B3034734) with benzyl bromide in the presence of potassium carbonate in acetonitrile. nih.gov The reaction proceeds at room temperature to yield the desired product. nih.gov This method highlights the utility of the Williamson ether synthesis for preparing asymmetrically substituted ethers. wikipedia.org

ReactantsReagentsSolventProduct
3-(Benzyloxy)-2-nitrophenol, Benzyl bromidePotassium carbonateAcetonitrile1-((3-(Benzyloxy)-2-nitrophenoxy)methyl)benzene

Directed Nitration Reactions of Benzyloxyarenes

Alternatively, the nitro group can be introduced onto a pre-existing benzyloxyarene scaffold through an electrophilic aromatic substitution reaction. galaxy.ai The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. chemguide.co.uk

The directing effects of the substituents on the benzene ring play a crucial role in determining the regioselectivity of the nitration reaction. The benzyloxy group is an ortho-, para-directing activator, while the methyl group is also an ortho-, para-director. chemguide.co.uk Conversely, the nitro group is a strong electron-withdrawing group and a meta-director. testbook.comnumberanalytics.com When multiple substituents are present, their combined effects determine the position of the incoming electrophile. In the case of synthesizing this compound via nitration, the starting material would likely be 1-benzyloxy-3-methylbenzene. The directing effects of the benzyloxy and methyl groups would need to be carefully considered to achieve the desired 2-nitro substitution pattern.

Development and Optimization of Novel Synthetic Routes

Research continues to focus on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing nitroaromatic compounds.

Exploration of Catalytic Approaches in Synthesis

Catalytic methods are being explored to improve the efficiency and selectivity of reactions involved in the synthesis of substituted nitrobenzenes. For instance, the oxidation of 1,3-dimethyl-2-nitrobenzene (B148808) to 3-methyl-2-nitrobenzoic acid can be achieved using a metal catalyst in the presence of an oxygen source and an initiator. google.com While not a direct synthesis of the title compound, this demonstrates the application of catalysis in modifying related nitroaromatic structures.

Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of nitro compounds to minimize environmental impact. researchgate.net This includes the use of solid-supported reagents, microwave-assisted reactions, and ionic liquids. researchgate.net Microwave-assisted synthesis, for example, can lead to faster reaction times and improved yields compared to conventional heating methods. researchgate.net The use of solid acid catalysts, such as zeolites, in nitration reactions can offer enhanced regioselectivity and eliminate the need for corrosive acids like sulfuric acid. researchgate.net

Reactivity and Transformation Pathways of the Nitro Moiety

The nitro group is a versatile functional group that can undergo a variety of chemical transformations, significantly influencing the reactivity of the aromatic ring.

The electron-withdrawing nature of the nitro group deactivates the benzene ring towards further electrophilic substitution. galaxy.aiquora.com This deactivation is due to the -I (inductive) and -M (mesomeric) effects of the nitro group, which withdraw electron density from the ring. quora.com

Conversely, the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. numberanalytics.comnih.gov The presence of the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. numberanalytics.com

The nitro group itself can be reduced to various other functional groups, which is a key transformation in the synthesis of many pharmaceuticals and other fine chemicals. mdpi.comnih.gov Common reduction products include nitroso, hydroxylamino, and amino groups. The specific product obtained depends on the reducing agent and the reaction conditions. mdpi.com For instance, catalytic hydrogenation is an efficient and environmentally friendly method for the reduction of aromatic nitro compounds. mdpi.com

Mechanistic Studies of Nitro Group Reactivity on the Aromatic Ring

The nitro group (–NO₂) is a quintessential electron-withdrawing group, exerting its influence on the aromatic ring through both inductive and resonance effects. organic-chemistry.org This strong electron-withdrawing nature significantly deactivates the benzene ring towards electrophilic aromatic substitution reactions. The presence of the nitro group, along with the methyl and benzyloxy groups, directs any potential incoming electrophiles. Specifically, the powerful deactivating and meta-directing effect of the nitro group, combined with the ortho, para-directing influence of the methyl and benzyloxy groups, creates a complex substitution pattern. chemguide.co.uklibretexts.orglibretexts.org For instance, further nitration of a related compound, nitrobenzene (B124822), leads to the formation of 1,3-dinitrobenzene, demonstrating the meta-directing effect of the initial nitro group. chemguide.co.uklibretexts.org

Conversely, the electron deficiency induced by the nitro group renders the aromatic ring susceptible to nucleophilic aromatic substitution, a key mechanistic pathway for introducing nucleophiles onto the ring. The nitro group's ability to stabilize the negative charge of the Meisenheimer complex intermediate is crucial for this type of reaction. organic-chemistry.org Furthermore, the ortho-nitro group can participate in intramolecular reactions, sometimes acting as an internal nucleophile to assist in solvolytic reactions at a benzylic position, a phenomenon studied in related ortho-nitrobenzyl systems.

Selective Reduction Reactions of the Nitro Group to Amino Derivatives

The transformation of the nitro group into an amino group is a fundamental and highly valuable reaction in organic synthesis, as aromatic amines are precursors to a vast array of chemical compounds. The selective reduction of the nitro group in this compound yields 2-benzyloxy-6-methylaniline, a key intermediate for further synthetic elaborations.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. The choice of catalyst and reaction conditions is critical to ensure high selectivity and yield, particularly to avoid the cleavage of the benzyloxy ether linkage, which is also susceptible to hydrogenolysis. youtube.comyoutube.com

For the reduction of a structurally similar compound, 1-benzyloxy-3-nitrobenzene, palladium on carbon (Pd/C) has been shown to be a highly effective catalyst, achieving a 100% yield of the corresponding aniline (B41778) under moderate temperature and low pressure. In contrast, a nickel catalyst under similar conditions resulted in a lower yield of 67%, with the remaining 33% being the unreacted starting material.

Table 1: Comparison of Catalytic Hydrogenation Conditions for a Related Nitroarene

Catalyst Temperature Pressure Yield of Amine Reference
Nickel Medium Low 67% nih.gov

This highlights the superior selectivity of palladium-based catalysts for this transformation. The reaction proceeds by the adsorption of the nitro group onto the catalyst surface, followed by sequential reduction by hydrogen.

While catalytic hydrogenation is prevalent, several alternative methods exist for the reduction of nitroarenes, which can offer advantages in terms of functional group tolerance or operational simplicity. nih.gov These methods often avoid the use of high-pressure hydrogen gas.

One such method involves the use of sodium borohydride (B1222165) (NaBH₄) in combination with a copper(II) salt, such as copper(II) chloride (CuCl₂). thieme-connect.de This system has proven effective for the reduction of various nitroarenes. youtube.comthieme-connect.de The reaction is typically rapid and proceeds under mild conditions. Other methodologies include the use of:

Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, though they are less selective and can affect other functional groups. thieme-connect.de

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as hydrazine (B178648) hydrate, in the presence of a catalyst.

Dissolving Metal Reductions: Classic methods using metals like tin (Sn) or iron (Fe) in acidic media are also effective for nitro group reduction.

Reactivity and Transformations Involving the Benzyloxy Ether Linkage

The benzyloxy group serves as a common protecting group for hydroxyl functionalities due to its general stability under a variety of reaction conditions. However, it can be selectively cleaved when desired to reveal the parent phenol (B47542).

The most common method for the deprotection of benzyl ethers is catalytic hydrogenolysis . youtube.comyoutube.com This reaction is typically performed using hydrogen gas and a palladium on carbon (Pd/C) catalyst. The reaction cleaves the carbon-oxygen bond of the ether, yielding the corresponding phenol and toluene (B28343) as a byproduct. youtube.comyoutube.com It is important to note that these are the same conditions often used for nitro group reduction, which can lead to simultaneous reduction and deprotection. Careful selection of catalysts and reaction conditions is necessary to achieve selectivity if only one transformation is desired.

Other methods for benzyl ether cleavage include:

Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative removal of benzyl ethers, particularly those with electron-donating groups like p-methoxybenzyl (PMB) ethers. organic-chemistry.orgacs.orgnih.gov Ozone has also been reported as a mild reagent for this purpose. organic-chemistry.org

Aqueous Base: A study has shown that ortho- and para-nitrobenzyl ethers can be cleaved using aqueous sodium hydroxide (B78521) (NaOH) in methanol (B129727) at elevated temperatures, a reaction that appears to require dissolved oxygen. nih.gov This method's applicability is notably dependent on the presence of the nitro group in the ortho or para position. nih.gov

Functionalization Strategies for the Methyl Substituent

The methyl group on the aromatic ring, while generally unreactive, can be functionalized through several synthetic strategies. The electronic nature of the other substituents on the ring can influence the reactivity of this group. The presence of the electron-withdrawing nitro group tends to decrease the rate of oxidation reactions at the benzylic position. thieme-connect.de

Free-Radical Halogenation: One of the most common transformations of a methyl group on an aromatic ring is free-radical halogenation. wikipedia.org This reaction is typically initiated by UV light and involves the substitution of one or more of the methyl hydrogens with a halogen, such as chlorine or bromine. libretexts.org This process can lead to the formation of mono-, di-, or tri-halogenated products. These halogenated intermediates can then serve as handles for further nucleophilic substitution or elimination reactions.

Oxidation: The methyl group can be oxidized to afford an aldehyde or a carboxylic acid. Reagents such as cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) are known to selectively oxidize methyl groups on arenes to aldehydes. thieme-connect.de However, the presence of strong electron-withdrawing groups, like the nitro group, can significantly slow down this reaction. thieme-connect.de More forceful oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the methyl group directly to a carboxylic acid.

Advanced Spectroscopic and Structural Elucidation of 1 Benzyloxy 3 Methyl 2 Nitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-Benzyloxy-3-methyl-2-nitrobenzene, both ¹H and ¹³C NMR provide crucial information about the electronic environment of each atom, allowing for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the benzyl (B1604629) group and the substituted nitrophenyl ring. The methylene (B1212753) protons (CH₂) of the benzyloxy group would likely appear as a singlet at approximately 5.0-5.3 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen atom. The five protons of the phenyl ring of the benzyloxy group would typically resonate in the aromatic region, around 7.2-7.5 ppm.

The protons on the 3-methyl-2-nitrophenyl ring would exhibit a more complex pattern due to their specific chemical environments. The methyl (CH₃) group protons are expected to appear as a singlet at around 2.2-2.5 ppm. The three aromatic protons on this ring would show distinct chemical shifts and coupling patterns based on their positions relative to the electron-withdrawing nitro group and the electron-donating benzyloxy and methyl groups.

Predicted ¹H NMR Data for this compound:

Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H (Phenyl of Benzyl) 7.2-7.5 Multiplet 5H
Aromatic H (Nitrophenyl) 7.0-7.8 Multiplet 3H
Methylene H (-OCH₂-) 5.0-5.3 Singlet 2H
Methyl H (-CH₃) 2.2-2.5 Singlet 3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The methylene carbon of the benzyloxy group is anticipated to have a chemical shift in the range of 70-75 ppm. The carbons of the phenyl ring of the benzyloxy group would appear in the aromatic region, typically between 127 and 137 ppm.

For the substituted nitrophenyl ring, the carbon bearing the nitro group (C-2) would be significantly deshielded, appearing at a higher chemical shift. Conversely, the carbon attached to the oxygen of the benzyloxy group (C-1) would also be downfield. The methyl carbon would have a characteristic signal at approximately 15-20 ppm.

Predicted ¹³C NMR Data for this compound:

Functional Group Predicted Chemical Shift (δ, ppm)
Aromatic C (Nitrophenyl & Phenyl) 110-160
Methylene C (-OCH₂-) 70-75
Methyl C (-CH₃) 15-20

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is employed to identify the functional groups within a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the nitro, ether, and aromatic functionalities. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are prominent and typically appear in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. The C-O-C stretching of the benzyl ether linkage would likely be observed between 1200 and 1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region.

Predicted FTIR Data for this compound:

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Aromatic C-H Stretching 3030-3100
Aliphatic C-H (CH₃ & CH₂) Stretching 2850-3000
Aromatic C=C Stretching 1450-1600
Nitro (NO₂) Asymmetric Stretching 1500-1560
Nitro (NO₂) Symmetric Stretching 1335-1370
Ether (C-O-C) Asymmetric Stretching 1200-1300
Ether (C-O-C) Symmetric Stretching 1000-1100

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar bonds. In the case of this compound, the symmetric stretching of the nitro group often gives a strong Raman signal. nih.gov Aromatic ring breathing modes are also typically intense in the Raman spectrum. Studies on nitroaromatic compounds have shown that resonance Raman spectroscopy, especially in the UV region, can significantly enhance the signals from the nitro group, making it a powerful tool for the detection and characterization of such molecules. nih.gov The technique is highly selective and can differentiate between various isomers of nitroaromatic compounds. nih.gov

X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination

In a crystalline state, the molecule would adopt a conformation that minimizes steric hindrance between the bulky benzyloxy and adjacent nitro and methyl groups. The dihedral angle between the plane of the nitrophenyl ring and the nitro group is a key structural parameter. In related nitrobenzene (B124822) derivatives, this angle can vary, influencing the electronic properties of the molecule. For instance, in 1-[(3-Benzyloxy-2-nitrophenoxy)methyl]benzene, the dihedral angles between the central benzene (B151609) ring and the terminal benzene rings are significantly different between two independent molecules in the asymmetric unit, highlighting the conformational flexibility of the benzyloxy group. nih.gov

Supramolecular assembly in the crystal lattice would be governed by weak intermolecular interactions such as C-H···O and C-H···π interactions. The benzyloxy group, with its aromatic ring, is a good candidate for participating in π-stacking or C-H···π interactions, which would play a crucial role in stabilizing the crystal packing. nih.gov

Analysis of Molecular Conformation and Dihedral Angles

For instance, in a similar compound, 1-chloro-2-methyl-3-nitrobenzene, the mean plane of the nitro group is twisted away from the mean plane of the aromatic ring by 38.81(5)°. researchgate.net This twist is a common feature in ortho-substituted nitrobenzenes, arising from steric hindrance between the bulky nitro group and the adjacent substituent (in this case, a methyl group). In this compound, a similar deviation of the nitro group from the plane of the benzene ring is expected to alleviate steric strain between the nitro, methyl, and benzyloxy groups.

Furthermore, the conformation is defined by the dihedral angles involving the benzyloxy group. In the related molecule (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol, the benzyloxy and nitrobenzene rings are inclined to the central benzene ring by 27.66(11)° and 4.34(10)°, respectively. iucr.org The dihedral angle between the benzyloxy and nitrobenzene rings themselves is 31.40(12)°. iucr.org For this compound, the dihedral angle between the 3-methyl-2-nitrophenyl ring and the benzyl group's phenyl ring would be a critical parameter in defining its three-dimensional structure.

The flexibility of the benzyloxy group, with rotation possible around the C-O and O-CH₂ bonds, allows the molecule to adopt various conformations in different environments (e.g., in solution versus the solid state). The table below illustrates typical dihedral angles that would be of interest in the structural analysis of this compound, based on data from analogous compounds.

Dihedral AngleExpected Range (°)Significance
C-C-N-O (nitro group twist)30 - 60Relieves steric strain with adjacent methyl and benzyloxy groups.
C-O-C-C (ether linkage)90 - 120Determines the orientation of the benzyl group relative to the nitrophenyl ring.
O-C-C-C (phenyl ring orientation)VariableInfluences potential for intermolecular interactions.

This table presents expected ranges based on the analysis of structurally similar compounds.

Elucidation of Intermolecular Interactions: Hydrogen Bonding and π-Stacking

In the solid state, molecules of this compound would be expected to pack in a manner that maximizes stabilizing intermolecular forces. These non-covalent interactions, while weaker than covalent bonds, are crucial in determining the crystal lattice and can influence the physical properties of the compound.

Hydrogen Bonding: Although this compound does not possess classical hydrogen bond donors (like -OH or -NH groups), weak C-H···O hydrogen bonds are likely to be present. The oxygen atoms of the nitro group are effective hydrogen bond acceptors. Aromatic and methyl C-H groups can act as weak donors. For example, in the crystal structure of 1-chloro-2-methyl-3-nitrobenzene, weak C-H···O hydrogen bonding is observed between a nitro group and the benzene ring of an adjacent molecule. researchgate.net

π-Stacking Interactions: The presence of two aromatic rings (the nitrophenyl and the benzyl rings) in this compound makes it a prime candidate for π-stacking interactions. These interactions occur when the electron-rich π systems of aromatic rings align, typically in a parallel-displaced or T-shaped arrangement. In the crystal structure of a related Schiff base, π-π interactions with an inter-centroid distance of 3.7048(15) Å link molecules into slabs. iucr.org Similarly, C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also common. In 1-benzyloxy-4-nitrobenzene, the crystal structure is stabilized by C-H···π interactions involving the benzyloxy group. researchgate.net

The following table summarizes the types of intermolecular interactions that would be anticipated in the crystal structure of this compound.

Interaction TypeDonor/Participant 1Acceptor/Participant 2Typical Distance (Å)
C-H···O Hydrogen BondAromatic C-H, Methyl C-HNitro Group Oxygen2.2 - 2.8
π-π StackingNitrophenyl RingBenzyl Ring3.3 - 3.8
C-H···π InteractionAromatic C-H, Methyl C-HNitrophenyl or Benzyl Ring2.5 - 2.9 (H to ring centroid)

This table is illustrative and based on interactions observed in similar molecular structures.

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for the unambiguous determination of a compound's elemental composition and for gaining insight into its structure through fragmentation analysis.

Molecular Formula Validation: HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This allows for the calculation of an exact mass, which can be compared to the theoretical exact mass of a proposed molecular formula. For this compound, the molecular formula is C₁₄H₁₃NO₃. sigmaaldrich.cnsigmaaldrich.com The theoretical monoisotopic mass would be calculated and compared against the experimentally determined mass of the molecular ion ([M]⁺ or a protonated/adducted species like [M+H]⁺ or [M+Na]⁺). A close match (typically within 5 ppm) provides strong evidence for the correct elemental composition.

Fragmentation Analysis: In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For nitroaromatic compounds like this compound, common fragmentation pathways include:

Loss of the nitro group: A prominent fragmentation pathway for nitrobenzenes is the loss of NO₂ (46 Da) or NO (30 Da). youtube.com

Benzylic cleavage: The bond between the benzyl group and the ether oxygen is susceptible to cleavage, which would result in the formation of a benzyl cation (C₇H₇⁺) at m/z 91. This is a very common and often abundant fragment for compounds containing a benzyl group.

Cleavage of the ether bond: Fragmentation can also occur at the aryl-oxygen bond, leading to other characteristic fragments.

The expected key fragments in the mass spectrum of this compound are summarized in the table below.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFormulaNeutral Loss
243.0895[C₁₄H₁₃NO₃]⁺C₁₄H₁₃NO₃Molecular Ion
197.0970[C₁₄H₁₃O]⁺C₁₄H₁₃ONO
152.0524[C₉H₈O₂]⁺C₉H₈O₂C₆H₅
91.0548[C₇H₇]⁺C₇H₇C₇H₆NO₃

Theoretical m/z values are calculated for the monoisotopic masses of the proposed fragments.

Computational Chemistry and Theoretical Investigations of 1 Benzyloxy 3 Methyl 2 Nitrobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. However, no specific studies applying these methods to 1-Benzyloxy-3-methyl-2-nitrobenzene have been found.

Density Functional Theory (DFT) Studies

There are no published Density Functional Theory (DFT) studies that specifically detail the optimized geometry, frontier molecular orbitals (HOMO-LUMO), or other electronic parameters of this compound. Such research would provide valuable insights into its kinetic stability and electrical properties.

Molecular Electrostatic Potential (MEP) Mapping

Similarly, there is no available research on the Molecular Electrostatic Potential (MEP) map of this compound. An MEP analysis would be instrumental in identifying the electrophilic and nucleophilic sites on the molecule, thereby predicting its interaction with other chemical species.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations offer a way to observe the movement and conformational changes of a molecule over time. Currently, no MD simulation studies for this compound have been published. This type of research would be essential for understanding its flexibility, how it interacts with different solvents, and its most stable three-dimensional structures.

In Silico Prediction of Reaction Pathways and Regioselectivity

The prediction of how a molecule will react and at which specific positions (regioselectivity) is a key application of computational chemistry. There is a lack of in silico studies predicting the reaction pathways or regioselectivity for this compound. These predictive models are vital for designing efficient and selective synthetic routes.

Structure-Based Design Principles for Targeted Derivative Synthesis

Without foundational computational data, the principles for structure-based design of targeted derivatives of this compound remain undeveloped. Understanding the structure-activity relationship through computational analysis is a cornerstone of modern medicinal and materials chemistry, and this information is currently absent for this compound.

Structure Reactivity Relationship Studies and Derivative Design of 1 Benzyloxy 3 Methyl 2 Nitrobenzene Analogs

Design and Synthesis of Substituted 1-Benzyloxy-3-methyl-2-nitrobenzene Derivatives

The design of derivatives of this compound is centered on the introduction of various substituents onto the aromatic rings to modulate the compound's reactivity and physical properties. The synthetic strategy for these derivatives typically involves either the modification of the parent molecule or the use of appropriately substituted starting materials.

A common synthetic route to introduce diversity is through the reaction of a substituted 2-nitrophenol (B165410) with a substituted benzyl (B1604629) halide. For instance, the synthesis of 1-[(3-Benzyloxy-2-nitrophenoxy)methyl]benzene involves the reaction of 3-(benzyloxy)-2-nitrophenol (B3034734) with benzyl bromide in the presence of a base like potassium carbonate. This nucleophilic substitution reaction can be adapted to create a variety of derivatives by using different substituted benzyl bromides or by starting with substituted 3-hydroxy-2-nitrotoluene derivatives.

The selection of substituents is guided by the desired electronic and steric properties. Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or alkyl groups can be introduced to increase the electron density of the aromatic rings, potentially making them more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) like cyano (-CN) or additional nitro (-NO₂) groups can be installed to decrease the electron density, which can be advantageous for certain nucleophilic substitution reactions.

The following table illustrates a hypothetical set of derivatives and the precursors that could be used in their synthesis, highlighting the versatility of the synthetic approach.

Derivative NamePrecursor 1: Substituted NitrophenolPrecursor 2: Substituted Benzyl Halide
1-(4-Methoxybenzyloxy)-3-methyl-2-nitrobenzene3-Methyl-2-nitrophenol (B1664609)4-Methoxybenzyl chloride
1-Benzyloxy-3-methyl-2,4-dinitrobenzene3-Methyl-2,4-dinitrophenolBenzyl bromide
1-Benzyloxy-3-(trifluoromethyl)-2-nitrobenzene3-(Trifluoromethyl)-2-nitrophenolBenzyl bromide
1-(4-Chlorobenzyloxy)-3-methyl-2-nitrobenzene3-Methyl-2-nitrophenol4-Chlorobenzyl chloride

Investigation of Electronic and Steric Effects on Reactivity and Selectivity

Electronic Effects:

The introduction of additional substituents can either amplify or attenuate the existing electronic landscape.

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) on the benzyloxy ring increase the electron density of that ring system. This can enhance the reactivity of the benzyloxy group itself, for example, in reactions involving its cleavage. On the nitro-bearing ring, an EDG would partially counteract the deactivating effect of the nitro group.

Electron-Withdrawing Groups (EWGs): Substituents such as a cyano (-CN) or an additional nitro group will further decrease the electron density of the aromatic system. This can make the aromatic ring more susceptible to nucleophilic aromatic substitution, a reaction pathway that is often viable for highly electron-deficient aromatic systems.

Steric Effects:

The size and position of substituents can sterically hinder certain reaction pathways.

The methyl group at the 3-position and the benzyloxy group at the 1-position already create a sterically crowded environment around the nitro group at the 2-position. Introducing a bulky substituent on the benzyloxy ring or at an adjacent position on the nitro-bearing ring would further increase this steric hindrance. This can influence the regioselectivity of reactions, favoring attack at less hindered positions. For example, in reactions where the nitro group is reduced, bulky neighboring groups could modulate the rate of reaction by impeding the approach of the reducing agent to the nitro functionality.

The following table provides a qualitative overview of the expected electronic and steric effects of hypothetical substituents on the reactivity of the nitroaromatic ring.

Substituent (at position 4)Electronic Effect on Nitroaromatic RingSteric Hindrance around Nitro GroupExpected Impact on Nucleophilic Aromatic Substitution
-HBaselineBaselineBaseline
-OCH₃Electron-donating (activating)LowDecreased
-ClElectron-withdrawing (deactivating)LowIncreased
-NO₂Strongly electron-withdrawingModerateSignificantly Increased
-C(CH₃)₃Electron-donating (activating)HighDecreased (due to steric hindrance)

Impact of Substituent Variation on Chemical Properties Relevant to Synthesis

The variation of substituents on the this compound scaffold has a direct impact on its chemical properties, which in turn determines its utility in synthetic chemistry. These properties include, but are not limited to, solubility, melting point, and the reactivity of key functional groups.

For instance, the introduction of polar substituents like a hydroxyl (-OH) or a carboxylic acid (-COOH) group would be expected to increase the polarity of the molecule and its solubility in polar solvents. Conversely, the addition of nonpolar alkyl chains would decrease its polarity.

The electronic nature of the substituents can also influence the reactivity of the existing functional groups. For example, an electron-withdrawing group on the benzyloxy ring would make the benzylic protons more acidic and could facilitate cleavage of the benzyl ether under certain conditions.

The primary synthetic utility of many nitroaromatic compounds lies in the reduction of the nitro group to an amine. This transformation is a gateway to a wide range of further chemical modifications, such as diazotization and subsequent Sandmeyer reactions, or amide bond formation. The rate and efficiency of this nitro reduction can be tuned by the electronic nature of the other substituents on the ring. Electron-donating groups generally slow down the reduction, while electron-withdrawing groups can accelerate it.

The table below summarizes the anticipated impact of different substituents on key chemical properties relevant to the synthetic application of these analogs.

Substituent (at position 5)Expected Effect on PolarityExpected Effect on Melting PointAnticipated Impact on Nitro Group Reduction Rate
-HBaselineBaselineBaseline
-BrIncreasedIncreasedIncreased
-OHSignificantly IncreasedIncreasedDecreased
-CH₃DecreasedSimilar to baselineDecreased
-COOCH₃IncreasedIncreasedIncreased

Emerging Research Avenues and Future Perspectives for 1 Benzyloxy 3 Methyl 2 Nitrobenzene

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) is a rapidly advancing field in chemical research, offering the potential to significantly accelerate the discovery and optimization of synthetic routes. nih.govbohrium.com For a compound like 1-benzyloxy-3-methyl-2-nitrobenzene, which can serve as a key intermediate in the synthesis of various more complex molecules, these technologies hold considerable promise. chemicalbook.com

Automated synthesis platforms, including flow chemistry systems, can enable the rapid and efficient production of this compound and its derivatives. These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. The synthesis of this compound can be achieved through the reaction of 2-methyl-3-nitrophenol (B1294317) with benzyl (B1604629) bromide in the presence of a base like potassium carbonate. chemicalbook.com Automating this process would allow for the rapid generation of a library of analogous compounds by varying the starting materials.

High-throughput experimentation involves the parallel execution of a large number of experiments, which is invaluable for optimizing reaction conditions. nih.govbohrium.com For the synthesis of this compound, HTE could be employed to screen various catalysts, solvents, and bases to identify the optimal conditions for maximizing yield and minimizing byproducts. This approach has been successfully applied to other complex synthetic challenges, such as in the optimization of palladium-catalyzed cross-coupling reactions. youtube.com

Table 1: Potential HTE Screening Parameters for the Synthesis of this compound

ParameterVariables to be Screened
Base Potassium carbonate, Cesium carbonate, Sodium hydride, etc.
Solvent N,N-Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF), etc.
Temperature Room temperature to 100 °C
Reactant Concentration Variations in the molar ratios of reactants
Catalyst (if applicable) Phase-transfer catalysts

Exploration of Novel Catalytic Systems for Efficient Transformations

The nitro group of this compound is a versatile functional group that can be transformed into a variety of other functionalities, most notably an amino group, through reduction. The resulting aniline (B41778) derivative is a valuable precursor for the synthesis of heterocyclic compounds and other complex organic molecules. The exploration of novel catalytic systems for the efficient and selective reduction of the nitro group is a significant area of research.

Traditionally, this reduction is carried out using metal catalysts such as palladium on carbon (Pd/C) or nickel. researchgate.net However, research is ongoing to develop more sustainable and cost-effective catalysts. This includes the use of earth-abundant metal catalysts (e.g., iron, copper) and non-metal-based catalysts. The regioselective reduction of nitroaromatics in the presence of other reducible functional groups is a key challenge that novel catalytic systems aim to address. researchgate.net

For instance, machine learning and computer-assisted synthesis planning are being used to predict optimal reaction conditions for hydrogenations, which can guide the selection of novel catalyst systems. researchgate.net This approach has been applied to predict conditions for the regioselective reduction of 1-benzyloxy-3-nitrobenzene, highlighting the potential of computational tools in catalyst discovery. researchgate.net

Table 2: Comparison of Catalytic Systems for Nitro Group Reduction

CatalystAdvantagesDisadvantages
Palladium on Carbon (Pd/C) High efficiency and selectivityHigh cost, potential for catalyst poisoning
Raney Nickel Lower cost than palladiumRequires high pressure and temperature, pyrophoric
Iron-based Catalysts Abundant and low costOften requires stoichiometric amounts, lower activity
Photocatalysts Utilizes light energy, mild conditionsCan have substrate scope limitations

Application in Supramolecular Chemistry and Advanced Self-Assembly Systems

The structural features of this compound, including the aromatic rings and the polar nitro group, make it a potential building block for the construction of supramolecular assemblies. Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, pi-pi stacking, and van der Waals forces.

The presence of the electron-withdrawing nitro group can influence the electron density of the aromatic ring, potentially enabling specific interactions with other molecules. The benzyloxy group provides a flexible, non-polar component that can also participate in self-assembly processes. While direct research on the supramolecular applications of this compound is not extensive, the principles of supramolecular chemistry suggest its potential utility. For example, derivatives of this compound could be designed to act as hosts for specific guest molecules or to form well-defined nanostructures through self-assembly.

The broader field of triazole chemistry, which can be accessed from nitroaromatic precursors, offers a glimpse into the possibilities. Triazoles are known to participate in a wide range of supramolecular interactions and have found applications in anion recognition and catalysis. rsc.org This suggests that with appropriate chemical modification, derivatives of this compound could be incorporated into functional supramolecular systems.

Potential in Chemical Biology and Prodrug Design

The nitroaromatic scaffold is a key feature in a number of biologically active compounds and has been explored in the context of prodrug design. Prodrugs are inactive or less active molecules that are converted into their active form within the body, often at a specific target site. The reduction of a nitro group to a hydroxylamine (B1172632) or an amine can be triggered by the hypoxic (low oxygen) environment found in solid tumors, making nitroaromatics attractive candidates for cancer-targeted therapies.

While there is no specific research detailing the use of this compound as a prodrug, its core structure possesses the necessary nitroaromatic moiety. The benzyloxy and methyl groups could be modified to tune the compound's physicochemical properties, such as solubility and cell permeability, and to attach a cytotoxic payload. For instance, a derivative, 1-(3-azidopropoxy)-3-methyl-2-nitrobenzene, has been synthesized, indicating the potential for functionalization at the benzyloxy position. nih.gov

The development of such a prodrug would involve several stages, including the synthesis of various derivatives, in vitro evaluation of their activation under hypoxic conditions, and assessment of their biological activity. The ultimate goal would be to create a molecule that is selectively activated in the target tissue, thereby minimizing off-target toxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 1-benzyloxy-3-methyl-2-nitrobenzene to ensure regioselectivity of nitro and benzyloxy groups?

  • Methodological Answer : The synthesis should prioritize electrophilic aromatic substitution (EAS) with careful control of directing effects. The methyl group at position 3 acts as a weak ortho/para director, while the benzyloxy group at position 1 is a strong para director. Nitration should be performed under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) to favor substitution at position 2. Monitoring via TLC and NMR during intermediate steps (e.g., benzylation of 3-methylphenol) is critical to confirm regiochemistry .

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals can be grown via slow evaporation in a solvent like dichloromethane/hexane. Refinement using SHELXL (e.g., anisotropic displacement parameters for non-H atoms) ensures precise determination of bond angles and torsion angles, particularly the dihedral angle between the nitro group and benzene ring, which is critical for understanding steric and electronic effects .

Q. What are the key safety and stability considerations for handling this compound in laboratory settings?

  • Methodological Answer : The compound is light-sensitive due to the nitro group; store in amber vials at –20°C under inert gas (N₂/Ar). Use explosion-proof refrigerators and avoid contact with reducing agents. Personal protective equipment (PPE) should include nitrile gloves, safety goggles, and lab coats. Spills require neutralization with damp sand or vermiculite, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data for this compound resolve discrepancies in spectroscopic assignments (e.g., NOE vs. DFT calculations)?

  • Methodological Answer : SC-XRD provides unambiguous spatial data to validate NMR assignments. For example, NOE correlations suggesting proximity between the benzyloxy methylene protons and aromatic protons can be cross-checked against X-ray-derived distances. SHELXL refinement parameters (e.g., R-factor < 0.05) ensure high confidence in structural metrics, resolving conflicts between experimental and computational models .

Q. What mechanistic insights can be gained from studying the nitro group’s electronic effects on reactivity?

  • Methodological Answer : The nitro group’s strong electron-withdrawing nature deactivates the ring, influencing subsequent reactions like catalytic hydrogenation or nucleophilic substitution. UV-Vis spectroscopy (λmax shifts) and Hammett substituent constants (σmeta) quantify electronic effects. Comparative studies with analogs (e.g., 1-chloro-3-methyl-2-nitrobenzene) isolate steric vs. electronic contributions .

Q. How should researchers address contradictory data in solubility or stability studies across different solvent systems?

  • Methodological Answer : Systematic solubility profiling in polar (e.g., DMSO, MeOH) and nonpolar solvents (toluene, hexane) under controlled temperatures (20–40°C) can identify outliers. Use HPLC-UV to detect degradation products (e.g., nitro reduction to amine). Statistical tools like Grubbs’ test eliminate anomalous data points, while molecular dynamics simulations model solvent interactions to explain discrepancies .

Q. What advanced techniques are suitable for probing the compound’s role in catalytic or photochemical applications?

  • Methodological Answer : Time-resolved transient absorption spectroscopy (TAS) monitors excited-state dynamics for photostability assessments. For catalytic studies, in situ FTIR tracks intermediates during reactions (e.g., nitro reduction). Pair with DFT calculations (B3LYP/6-311+G(d,p)) to map reaction pathways and identify rate-limiting steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.